molecular formula C17H13BrF2N4O B4557339 N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4557339
M. Wt: 407.2 g/mol
InChI Key: DRFRXGZCUSENRL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C17H13BrF2N4O and its molecular weight is 407.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.02408 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

A range of novel pyrazolopyrimidines, including derivatives similar to the compound , have been synthesized through one-pot reactions, demonstrating the versatility of this chemical class in organic synthesis. For instance, Morabia and Naliapara (2014) detailed a simple and efficient method for synthesizing pyrazolopyrimidines with good yields under mild conditions, highlighting the operational simplicity of these syntheses (Morabia & Naliapara, 2014).

Biological Evaluation and Anticancer Activity

Several studies have investigated the biological activities of pyrazolopyrimidine derivatives, particularly their cytotoxicity against cancer cells. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolopyrimidine derivatives and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for anticancer applications (Hassan, Hafez, & Osman, 2014). Rahmouni et al. (2016) also synthesized novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities, further emphasizing the therapeutic potential of this compound class (Rahmouni et al., 2016).

Fungicidal Activity

Research on pyrazolopyrimidine analogs of systemic fungicides like carboxin has shown high levels of activity against Basidiomycete species, suggesting applications in agriculture. Huppatz (1985) discussed the synthesis and fungicidal activity of such derivatives, providing a basis for developing new agricultural chemicals (Huppatz, 1985).

Antimicrobial Properties

Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate and related derivatives for their antimicrobial activities. Their work demonstrates the broad applicability of pyrazolopyrimidine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Properties

IUPAC Name

N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N4O/c18-11-3-1-2-4-12(11)23-17(25)10-8-21-24-14(15(19)20)7-13(9-5-6-9)22-16(10)24/h1-4,7-9,15H,5-6H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFRXGZCUSENRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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